Cardanol

概要

説明

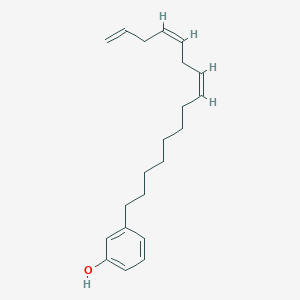

Cardanol is a phenolic lipid derived from anacardic acid, which is the main component of cashew nut shell liquid. Cashew nut shell liquid is a byproduct of the cashew nut processing industry. This compound is a renewable resource and is known for its unique structural features, which include a phenolic hydroxyl group, an aromatic ring, and an alkenyl side chain with varying degrees of unsaturation. This compound is widely used in the chemical industry for the production of resins, coatings, frictional materials, and surfactants .

作用機序

Target of Action

Cardanol, also known as “this compound triene”, is a phenolic compound derived from cashew nut shell liquid (CNSL) that has been found to have potential applications in various industries . It also has potential applications in the production of biobased polymers, surfactants, and plasticizers .

Mode of Action

This compound’s mode of action is complex and multifaceted. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . Additionally, it has been found to interact with various other biological targets, potentially influencing a range of biochemical processes

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the activity of tyrosinase, thereby potentially affecting melanin production . Additionally, it has been found to influence the polymerization reactions, which could have implications for the production of biobased polymers . .

Pharmacokinetics

Some studies suggest that this compound and its derivatives have potential as therapeutic agents for various conditions, including alzheimer’s disease . These studies suggest that this compound may have favorable pharmacokinetic properties, but more research is needed to fully understand its ADME profile.

Result of Action

This compound has been shown to have anti-proliferative effects on cancer cells . This suggests that it may have potential as a therapeutic agent for cancer. Additionally, it has been found to have antioxidant properties , which could have various beneficial effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the extraction and refining processes can influence the composition and properties of this compound . Additionally, the reaction of this compound with other substances, such as formaldehyde, can result in complex structures with different properties . Therefore, the action environment can have a significant impact on the effectiveness of this compound.

生化学分析

Biochemical Properties

Cardanol’s unique structure, which combines phenolic and a long alkyl side chain at the meta position to the hydroxyl moiety, makes it a remarkable starting material for several other useful bioactive compounds . The direct ozonolysis of this compound produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .

Cellular Effects

This compound and its derivatives have shown high levels of inhibition against various organisms, suggesting that they have significant effects on cellular processes

Molecular Mechanism

Its antimicrobial activities suggest that it may interact with biomolecules in a way that inhibits the growth of certain organisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. For example, the ozonolysis of this compound has been demonstrated using a simple tubular reactor, with maximum yields obtained at specific temperatures and times .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed in the available literature, its antimicrobial activities suggest that it could have significant effects at certain concentrations .

Metabolic Pathways

Its role in the synthesis of bio-based monomers via continuous flow ozonolysis suggests that it may interact with certain enzymes or cofactors .

Subcellular Localization

Its unique chemical structure suggests that it may be directed to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Cardanol is typically obtained through the vacuum distillation of cashew nut shell liquid. The process involves roasting the cashew nut shells to extract the liquid, followed by vacuum distillation to separate this compound from other components such as cardol and anacardic acid .

Industrial Production Methods: In an industrial setting, this compound is produced by heating cashew nut shells to around 180-200°C to extract the cashew nut shell liquid. The liquid is then subjected to vacuum distillation to isolate this compound. This method is preferred due to its efficiency and cost-effectiveness .

化学反応の分析

Types of Reactions: Cardanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce quinones and other oxidation products.

Reduction: Hydrogenation of this compound converts the unsaturated alkenyl side chain into a saturated alkyl chain.

Substitution: The phenolic hydroxyl group in this compound can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Ozone or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is used for hydrogenation.

Substitution: Alkyl halides or acyl chlorides are commonly used reagents for substitution reactions.

Major Products:

Oxidation: Produces quinones and other oxidized derivatives.

Reduction: Produces hydrogenated this compound with a saturated alkyl side chain.

Substitution: Produces ethers and esters of this compound.

科学的研究の応用

Cardanol has a wide range of applications in scientific research, including:

Chemistry: Used as a raw material for the synthesis of polymers, resins, and surfactants.

Biology: this compound and its derivatives have shown potential as antimicrobial and antioxidant agents.

類似化合物との比較

Cardanol is unique due to its renewable nature and the presence of a phenolic hydroxyl group, an aromatic ring, and an alkenyl side chain. Similar compounds include:

Anacardic Acid: Also derived from cashew nut shell liquid, anacardic acid has similar structural features but differs in its carboxylic acid group.

This compound’s unique combination of structural features makes it a versatile and valuable compound in various scientific and industrial applications.

特性

IUPAC Name |

3-pentadeca-8,11,14-trienylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLVYUIAMRUBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391182 | |

| Record name | Phenol, 3-(8,11,14-pentadecatrienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63502-71-6 | |

| Record name | Phenol, 3-(8,11,14-pentadecatrienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。